molecular formula C32H30F2N4O4 B13387360 (2S)-6-fluoro-5-[3-(8-fluoro-1-methyl-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-2-methylphenyl]-2-(2-hydroxypropan-2-yl)-2,3,4,9-tetrahydro-1H-carbazole-8-carboxamide

(2S)-6-fluoro-5-[3-(8-fluoro-1-methyl-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-2-methylphenyl]-2-(2-hydroxypropan-2-yl)-2,3,4,9-tetrahydro-1H-carbazole-8-carboxamide

Cat. No.: B13387360
M. Wt: 572.6 g/mol
InChI Key: ZRYMMWAJAFUANM-UHFFFAOYSA-N
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Description

The compound (2S)-6-fluoro-5-[3-(8-fluoro-1-methyl-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-2-methylphenyl]-2-(2-hydroxypropan-2-yl)-2,3,4,9-tetrahydro-1H-carbazole-8-carboxamide is a complex organic molecule with potential applications in various scientific fields. This compound features multiple functional groups, including fluorine atoms, a quinazoline moiety, and a carbazole core, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the quinazoline and carbazole intermediates, followed by their coupling and subsequent functionalization.

    Quinazoline Intermediate Synthesis: The quinazoline moiety can be synthesized through a series of reactions starting from anthranilic acid. This involves cyclization with formamide to form the quinazoline core, followed by functionalization to introduce the fluorine and methyl groups.

    Carbazole Intermediate Synthesis: The carbazole core is synthesized from indole derivatives through cyclization reactions

    Coupling and Final Functionalization: The quinazoline and carbazole intermediates are coupled using a palladium-catalyzed cross-coupling reaction

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for efficient heat and mass transfer, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes various chemical reactions, including:

    Oxidation: The presence of the hydroxypropan-2-yl group allows for oxidation reactions, leading to the formation of ketones or aldehydes.

    Reduction: The quinazoline and carbazole cores can undergo reduction reactions, typically using hydrogenation catalysts.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) is commonly used for reduction.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions, often under basic conditions.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as ketones, aldehydes, and substituted carbazoles and quinazolines.

Scientific Research Applications

The compound has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a potential candidate for drug development.

    Medicine: Its potential therapeutic properties are being explored for the treatment of various diseases, including cancer and neurological disorders.

    Industry: The compound can be used in the development of advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The fluorine atoms and the quinazoline moiety play crucial roles in binding to enzymes and receptors, modulating their activity. The carbazole core contributes to the compound’s stability and bioavailability, enhancing its therapeutic potential.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The compound’s unique combination of functional groups and structural features sets it apart from similar compounds. Its dual fluorine substitution and the presence of both quinazoline and carbazole moieties provide distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C32H30F2N4O4

Molecular Weight

572.6 g/mol

IUPAC Name

3-fluoro-4-[3-(8-fluoro-1-methyl-2,4-dioxoquinazolin-3-yl)-2-methylphenyl]-7-(2-hydroxypropan-2-yl)-6,7,8,9-tetrahydro-5H-carbazole-1-carboxamide

InChI

InChI=1S/C32H30F2N4O4/c1-15-17(7-6-10-24(15)38-30(40)19-8-5-9-21(33)28(19)37(4)31(38)41)25-22(34)14-20(29(35)39)27-26(25)18-12-11-16(32(2,3)42)13-23(18)36-27/h5-10,14,16,36,42H,11-13H2,1-4H3,(H2,35,39)

InChI Key

ZRYMMWAJAFUANM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1N2C(=O)C3=C(C(=CC=C3)F)N(C2=O)C)C4=C(C=C(C5=C4C6=C(N5)CC(CC6)C(C)(C)O)C(=O)N)F

Origin of Product

United States

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